(1S,5R)-6,6-Difluoro-2-azabicyclo[3.1.0]hexane;4-methylbenzenesulfonic acid
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Overview
Description
“(1S,5R)-6,6-Difluoro-2-azabicyclo[3.1.0]hexane;4-methylbenzenesulfonic acid” is a compound that is structurally related to a class of nitrogen-containing heterocycles known as 3-Azabicyclo [3.1.0]hexanes . These compounds are key structural features in a wide range of biologically active natural products, drugs, and agrochemicals .
Synthesis Analysis
The synthesis of these derivatives has made significant progress since 2010, with some novel, efficient, and green methods developed using various transition-metal-catalyzed and transition-metal-free catalytic systems from acyclic or cyclic substrates .Molecular Structure Analysis
The molecular structure of this compound is related to the (1S,2S,5R,6S)-2-aminobicyclo [3.1.0]hexane-2,6-dicarboxylate scaffold . The specific ligand–protein interactions revealed by the cocrystal structure likely explain the high affinity of this compound for its binding site .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of the racemic bicyclo keto ester with potassium cyanide and ammonium carbonate under Bücherer−Berg’s reaction conditions .Physical and Chemical Properties Analysis
The compound is a solid with the linear formula C7H8O3 . Its InChI key is JUIOQBDYJXJVSZ-PUFIMZNGSA-N .Scientific Research Applications
Synthesis and Structural Studies
- Synthesis Techniques : A variety of 3-azabicylo[3.1.0]hexanes have been synthesized using 1,5-C–H insertion of cyclopropylmagnesium carbenoids, demonstrating the chemical versatility of compounds related to (1S,5R)-6,6-Difluoro-2-azabicyclo[3.1.0]hexane (Kimura, Wada, Tsuru, Sampei, & Satoh, 2015).
- Molecular Structure Analysis : The crystal and molecular structure of 6-(p-iodobenzenesulfonyl)-3-oxa-6-azabicyclo-[3.1.0]hexane has been determined, providing insight into the structural characteristics of related compounds (Trefonas & Sato, 1966).
Applications in Drug Development and Analysis
- Drug Analysis Methodology : A novel method for determining LY379268, a compound structurally related to the query molecule, in rat plasma using derivatization liquid chromatography/mass spectrometry has been developed, highlighting the importance of analytical techniques in pharmaceutical research (Benitex, Luan, Shields, Mcnaney, Morgan, Olah, & Drexler, 2014).
- Process Development for Synthesis : The process development and pilot-plant process for synthesizing spiro[bicyclo[3.1.0]hexane-2‘,5‘-dioxo-2,4‘-imidazolidine]-6-carboxylic acid, related to the query compound, is described, emphasizing the significance of efficient synthesis methods in drug development (Rasmy, Vaid, Semo, Chelius, Robey, Alt, Rhodes, & Vicenzi, 2006).
Novel Synthetic Pathways and Compounds
- Novel Synthetic Pathways : The synthesis of azabicyclo[3.1.0]hexane-1-ols for the asymmetric synthesis of biologically active compounds showcases innovative routes for creating pharmacologically relevant products (Jida, Guillot, & Ollivier, 2007).
- Development of Bioactive Compounds : Research into the conformations of GABA locked by embedding in the bicyclo[3.1.0]hexane core structure highlights the potential for developing bioactive compounds using similar structural frameworks (Jimeno, Pericàs, Wessel, Alker, & Müller, 2011).
Further Research and Potential Applications
- Exploration of Chemical Properties : The reaction of difluorocarbene with azirines to generate strained azomethine ylides shows the diverse chemical properties and reactions possible with structures related to the query compound (Khlebnikov, Novikov, & Amer, 2004).
- Use in Nonnarcotic Analgesics : The synthesis of 1-aryl-3-azabicyclo[3.1.0]hexanes as nonnarcotic analgesic agents illustrates the potential therapeutic applications of compounds with similar structures (Epstein, Brabander, Fanshawe, Hofmann, McKenzie, Safir, Osterberg, Cosulich, & Lovell, 1981).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(1S,5R)-6,6-difluoro-2-azabicyclo[3.1.0]hexane;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C5H7F2N/c1-6-2-4-7(5-3-6)11(8,9)10;6-5(7)3-1-2-8-4(3)5/h2-5H,1H3,(H,8,9,10);3-4,8H,1-2H2/t;3-,4+/m.1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOIQVMCYGSRRV-OOLPFSOCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CNC2C1C2(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CN[C@H]2[C@@H]1C2(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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